3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a pyrimidoindolone derivative featuring a 3-oxopropyl linker to a 4-(2-methoxyphenyl)piperazine moiety. Its core structure combines a pyrimidine fused with an indole ring system, which is substituted at the 8-position with a methyl group. The piperazine ring, a common pharmacophore in bioactive molecules, is functionalized with a 2-methoxyphenyl group, likely enhancing receptor-binding affinity and modulating pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-17-7-8-19-18(15-17)23-24(27-19)25(32)30(16-26-23)10-9-22(31)29-13-11-28(12-14-29)20-5-3-4-6-21(20)33-2/h3-8,15-16,27H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJZVKKZGCPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a member of a class of compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This article reviews its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.45 g/mol. The structure features a piperazine ring, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.45 g/mol |
| Density | 1.175 g/cm³ |
| Boiling Point | 619.9 °C |
| Flash Point | 328.7 °C |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been shown to bind selectively to serotonin receptors, influencing neurotransmitter release and receptor signaling pathways, which may contribute to its therapeutic effects in neurological disorders.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to This compound exhibit antidepressant and anxiolytic properties. These effects are often mediated through serotonin receptor modulation, which plays a key role in mood regulation .
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound possess antimicrobial properties. The mechanism involves the disruption of bacterial cell membranes and inhibition of vital enzymatic processes within microbial cells. This activity suggests potential applications in treating infections caused by resistant strains .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for developing treatments for Alzheimer’s disease, as it can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
Case Studies
-
Study on Antidepressant Activity :
A recent study investigated the effects of a similar piperazine derivative on depressive behaviors in animal models. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood-lifting properties . -
Antimicrobial Efficacy :
In vitro assays showed that the compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- The piperazine ring is commonly associated with antidepressant properties. Research suggests that compounds containing piperazine can modulate serotonin and dopamine pathways, potentially offering therapeutic effects for depression and anxiety disorders.
-
Antipsychotic Potential :
- Given its structural similarities to known antipsychotics, this compound may exhibit antipsychotic properties. Studies on related compounds have shown efficacy in treating schizophrenia by antagonizing dopamine receptors.
-
Neuroprotective Effects :
- Preliminary studies indicate that derivatives of this compound might protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical Mechanisms
Understanding the biochemical interactions of this compound is crucial for elucidating its therapeutic potential. The following mechanisms are noteworthy:
- Receptor Interaction : The compound's ability to bind to various receptors (e.g., serotonin, dopamine) could mediate its effects on mood and cognition.
- Kynurenine Pathway Modulation : Insights into the kynurenine pathway suggest that metabolites from tryptophan metabolism can influence neuroinflammation and neuroprotection, making this compound a candidate for further exploration in this context.
Case Study 1: Antidepressant Activity
A study investigating the effects of similar pyrimidine derivatives on serotonin receptors demonstrated significant antidepressant-like behavior in animal models. The findings suggest that modifications to the molecular structure can enhance receptor affinity and efficacy.
Case Study 2: Neuroprotective Properties
Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyrimidine derivatives against oxidative stress-induced neuronal death. The study found that specific substitutions on the pyrimidine ring increased antioxidant activity significantly.
Comparison with Similar Compounds
Pyrimidoindolone Derivatives
The closest structural analogue is 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (Compound 3 in ). Key differences include:
- Substituents : The target compound substitutes the 3-oxopropyl-piperazine group for the 2-methoxybenzyl group in Compound 3. This substitution introduces a flexible linker and a tertiary amine (piperazine), which may enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Fluorine vs. Methyl : Compound 3 has an 8-fluoro group, whereas the target compound has an 8-methyl group. Methyl groups generally improve lipophilicity and metabolic stability compared to halogens.
Heterocyclic Systems with Piperazine Moieties
Piperazine-containing compounds are widely studied for their CNS activity. For example, the antipsychotic drug aripiprazole shares a 2-methoxyphenylpiperazine subunit, suggesting that the target compound may exhibit similar receptor-binding profiles (e.g., partial agonism at dopamine D2 and serotonin 5-HT1A receptors). However, the pyrimidoindolone core differentiates it from simpler arylpiperazine derivatives.
Antimicrobial and Herbicidal Agents
Compounds such as 3-(α-naphthylmethylene)-6-alkyl/aryl triazolo[3,4-b]thiadiazoles () share fused heterocyclic cores but differ in substituents and bioactivity. These derivatives exhibit antimicrobial and herbicidal activities due to their thiadiazole-triazole hybrid systems, which enhance electron-deficient character and membrane permeability . In contrast, the target compound’s pyrimidoindolone core and piperazine tail may prioritize CNS or enzyme-targeted effects over broad-spectrum antimicrobial action.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Piperazine rings are prone to N-dealkylation, but the 2-methoxy group may sterically hinder oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
